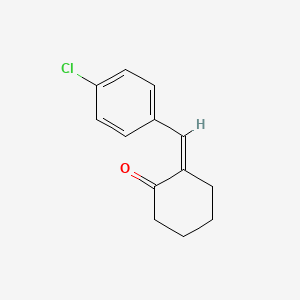

2-(4-Chlorobenzylidene)cyclohexanone

Description

Contextualization within Cyclohexanone (B45756) Derivatives Research

Cyclohexanone and its derivatives are fundamental scaffolds in organic chemistry, serving as pivotal intermediates in the synthesis of a wide array of important molecules. nih.govvertecbiosolvents.com The functionalization of the cyclohexanone ring allows for the creation of diverse molecular architectures with a range of applications, from pharmaceuticals to materials science. vertecbiosolvents.comchemistryresearches.irresearchgate.net Research into cyclohexanone derivatives is a vibrant field, with continuous development of new synthetic methodologies to create highly substituted and functionalized versions of this cyclic ketone. nih.govchemistryresearches.irbeilstein-journals.org These methods include tandem carbene and photoredox-catalyzed processes and Diels-Alder reactions, which enable the construction of complex cyclic systems. nih.govmdpi.comsemanticscholar.org

Substituted cyclohexanones are investigated for a variety of biological activities. For instance, some derivatives have been isolated from fungi and have shown cytotoxic effects against cancer cell lines. nih.gov The broad utility of cyclohexanone derivatives is also evident in their use as precursors for the industrial production of materials like nylon. vertecbiosolvents.comwikipedia.org The compound 2-(4-Chlorobenzylidene)cyclohexanone, a benzylidene derivative of cyclohexanone, fits within this broader research context as a specifically substituted cyclohexanone with potential for further chemical modification and biological application. researchgate.netdoi.org

Significance in α,β-Unsaturated Ketone Chemistry

The defining structural feature of this compound is its α,β-unsaturated ketone moiety, also known as a chalcone (B49325) framework. This arrangement of a carbonyl group conjugated with a carbon-carbon double bond results in a unique electronic distribution, with two electrophilic sites: the carbonyl carbon and the β-carbon. masterorganicchemistry.comwikipedia.org This dual reactivity is central to the chemical significance of this class of compounds.

A key reaction of α,β-unsaturated ketones is the conjugate addition, or Michael addition, where nucleophiles add to the β-carbon. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.orglibretexts.org The reactivity of the α,β-unsaturated system in this compound makes it a versatile building block for the synthesis of more complex molecules. The presence of the electron-withdrawing chloro-substituted phenyl group further influences the electrophilicity of the system. The study of such compounds contributes to a deeper understanding of the factors that control 1,2- versus 1,4-addition in these conjugated systems. masterorganicchemistry.comyoutube.com

Overview of Current Academic Research Trajectories

Current research on this compound and related chalcones is largely driven by their potential applications in medicinal chemistry. nih.govnih.govsemanticscholar.orgnih.gov Chalcones are recognized as "privileged structures" due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govwikipedia.orgnih.gov

A significant research trajectory is the exploration of chalcones as anticancer agents . nih.govnih.govsemanticscholar.orgmdpi.commdpi.com Studies have shown that chalcone derivatives can induce apoptosis (programmed cell death) and disrupt the cell cycle in various cancer cell lines. nih.govmdpi.com The substitution pattern on the aromatic rings plays a crucial role in the potency and selectivity of these compounds.

Another major area of investigation is the antimicrobial activity of chalcones. nih.govresearchgate.netwisdomlib.orgnih.govconsensus.app With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. researchgate.netnih.gov Chalcones have shown promise in this regard, with some derivatives exhibiting activity against drug-resistant strains of bacteria. wisdomlib.orgnih.gov The research often involves synthesizing libraries of chalcone derivatives and screening them for their efficacy against various pathogens.

The antioxidant properties of chalcones are also a focus of current research. who.intmfd.org.mknih.govresearchgate.net The α,β-unsaturated ketone system can participate in radical scavenging, and the antioxidant capacity is influenced by the nature and position of substituents on the aryl rings. who.intmfd.org.mk Halogenated chalcones, such as the one discussed here, have been noted for their antioxidant potential. who.int

Furthermore, some research is directed towards the use of chalcone derivatives in materials science . For example, bis-chalcone derivatives have been used as curing agents for epoxy resins and as ligands for the synthesis of metal-organic frameworks (MOFs). researchgate.netepa.gov

The following tables summarize some of the key research findings related to the synthesis and biological activities of this compound and its analogs.

Table 1: Synthesis of Chalcone Derivatives

| Reactants | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| Cyclohexanone and 4-dimethylaminobenzaldehyde | NaOH, Ethanol | (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | doi.org |

| Substituted acetophenone (B1666503) and aromatic aldehyde | Base-catalyzed aldol (B89426) condensation | Substituted chalcones | mfd.org.mk |

| Curcumins and arylidenemalonates | aq. KOH, TBAB | Highly functionalized cyclohexanones | beilstein-journals.org |

Table 2: Biological Activities of Chalcone Derivatives

| Compound Type | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Monosubstituted chalcones | Antioxidant | 2'-hydroxy analog showed the best antioxidant and anti-inflammatory properties. | who.int |

| Chalcone-imidazole hybrids | Anticancer | Displayed potential activity against HCT116, MCF-7, and 143B cancer cell lines. | nih.gov |

| Thiophenic, nitrogenous, and diazolic chalcones | Anticancer | Showed significant activity against breast cancer and hepatocellular carcinoma cells. | mdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone |

| 2'-hydroxychalcone |

| Curcumin |

| Acetoacetanilide |

| 4-dimethylaminobenzaldehyde |

| α-nitrocinnamate |

| Danishefsky's diene |

| Adipic acid |

| Caprolactam |

| bisphenol-C-formaldehyde |

| 2,6-bis(4-carboxybenzylidene)cyclohexanone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24765-16-0 |

|---|---|

Molecular Formula |

C13H13ClO |

Molecular Weight |

220.69 g/mol |

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9- |

InChI Key |

VTVVPTRDNLXHFT-LUAWRHEFSA-N |

Isomeric SMILES |

C1CCC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C1 |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=C(C=C2)Cl)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of 2 4 Chlorobenzylidene Cyclohexanone

Condensation Reactions for 2-(4-Chlorobenzylidene)cyclohexanone Synthesis

The core of synthesizing this compound lies in the condensation reaction between an enolizable ketone (cyclohexanone) and a non-enolizable aromatic aldehyde (4-chlorobenzaldehyde). wikipedia.org The reaction proceeds through an intermediate β-hydroxy ketone, which readily dehydrates to form the stable conjugated system of the final product. ncert.nic.in

Base-catalyzed Claisen-Schmidt condensation is the most common route for synthesizing chalcone-like compounds, including this compound. researchgate.net The reaction mechanism begins with the abstraction of an acidic α-hydrogen from the cyclohexanone (B45756) molecule by a base, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde (B46862). The resulting aldol (B89426) addition product, a β-hydroxy ketol, subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone. ncert.nic.in

The reaction can potentially yield both the mono-substituted product, this compound, and the di-substituted product, 2,6-bis(4-chlorobenzylidene)cyclohexanone. To selectively synthesize the mono-substituted compound, reaction conditions can be controlled, for instance, by adjusting the stoichiometry of the reactants. Using an excess of cyclohexanone relative to 4-chlorobenzaldehyde generally favors the formation of the mono-adduct. nih.gov

Acid catalysis provides an alternative pathway for the Claisen-Schmidt condensation. In this approach, the acid catalyst (e.g., HCl) protonates the carbonyl oxygen of the cyclohexanone, increasing its electrophilicity and facilitating its tautomerization to the enol form. This enol, acting as a nucleophile, then attacks the carbonyl carbon of the protonated 4-chlorobenzaldehyde. Similar to the base-catalyzed route, the initial adduct rapidly dehydrates to form the conjugated final product. Solid acid catalysts, such as perfluorosulfonic acid resins, have also demonstrated high efficiency in catalyzing aldol-type condensation reactions.

The efficacy of the synthesis is highly dependent on the chosen catalytic system. A range of catalysts have been explored to optimize yield, reaction time, and environmental impact.

Sodium Hydroxide (B78521) (NaOH): As a strong, inexpensive base, NaOH is a highly effective and widely used catalyst for the Claisen-Schmidt condensation. researchgate.net It can be used in solution (typically ethanolic) or as a solid catalyst in solvent-free preparations, which can lead to quantitative yields in very short reaction times. nih.gov Studies on the related condensation of cyclohexanone and benzaldehyde (B42025) show that a 20 mol% concentration of solid NaOH can achieve a 98% yield of the bis-adduct. researchgate.net

Cuprous Oxide (Cu₂O): Copper-containing catalysts have shown significant activity. For instance, a mixed oxide catalyst containing copper (CuMgAlO) was effective in the one-pot synthesis of 2,6-dibenzylidene-cyclohexanone from cyclohexanol (B46403) and benzaldehyde. mdpi.comresearchgate.net The reaction proceeds via the initial dehydrogenation of cyclohexanol to cyclohexanone on the metal centers, followed by the condensation. mdpi.com This demonstrates the potential of copper-based systems to facilitate the core condensation step.

Cesium Carbonate (Cs₂CO₃): Cesium carbonate is a strong base that is highly soluble in many organic solvents, making it an excellent catalyst for base-mediated reactions. bibliomed.org It is recognized for its efficacy in promoting reactions that are sensitive to stronger bases like hydroxides. bibliomed.org Cs₂CO₃ has been successfully used as a catalyst in various condensation reactions and for transformations involving ketones, often under mild or solvent-free conditions. jocpr.comorganic-chemistry.orgnih.gov Its ability to catalyze 1,4-additions to enones suggests its utility in promoting the initial nucleophilic attack in Claisen-Schmidt reactions. organic-chemistry.org

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), have emerged as efficient and recyclable catalysts. They can function as both the catalyst and the reaction medium, simplifying workup procedures. Their tunable acidity and high thermal stability allow for precise control over the reaction conditions, making them a green alternative to traditional acid or base catalysts.

| Catalyst | Catalyst Type | Typical Conditions | Key Findings/Efficacy |

|---|---|---|---|

| NaOH | Base | Ethanolic solution or solid (solvent-free) | High yields (up to 98% for related reactions), fast under solvent-free grinding conditions. researchgate.net |

| CuMgAlO | Mixed Oxide (Acid-Base) | Solvent-free, 150 °C | Effective for one-pot synthesis from cyclohexanol, achieving high conversion (83%). mdpi.com |

| Cs₂CO₃ | Base | Aprotic solvents or solvent-free | Efficient catalyst for various condensations; offers good reactivity for sensitive substrates. bibliomed.org |

| Ionic Liquids | Acid or Base | Neat or with minimal solvent | Acts as both catalyst and solvent; allows for easy recycling and is considered a green alternative. |

Optimized Reaction Conditions and Parameters

Optimizing reaction parameters such as the solvent, temperature, and catalyst properties is crucial for maximizing the yield and selectivity of this compound.

Solvent-free, or solid-state, synthesis offers significant advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. The Claisen-Schmidt condensation is particularly amenable to this approach. A well-documented method involves grinding the reactants (cyclohexanone and 4-chlorobenzaldehyde) with a solid base catalyst, such as powdered NaOH, in a mortar and pestle. nih.gov This mechanochemical activation can lead to excellent yields of the desired product in a matter of minutes at room temperature, eliminating the need for solvents and lengthy heating. nih.gov Heterogeneous catalysts are also well-suited for solvent-free systems, simplifying product isolation and catalyst recycling.

| Catalyst (20 mol%) | Time (min) | Yield (%) of bis-adduct |

|---|---|---|

| NaOH | 5 | 98 |

| KOH | 5 | 85 |

Data derived from a study on the condensation of cyclohexanone and benzaldehyde under solvent-free grinding conditions. researchgate.net

Reaction kinetics are significantly influenced by temperature and, in the case of heterogeneous catalysts, the available surface area.

Influence of Temperature: Like most chemical reactions, the rate of the Claisen-Schmidt condensation increases with temperature. However, the optimal temperature depends on the specific catalytic system. For instance, solvent-free grinding with NaOH is effective at room temperature, while reactions with mixed oxide catalysts may require elevated temperatures (e.g., 150 °C) to achieve high conversion rates. nih.govmdpi.com In some cases, controlling the temperature is also key to managing selectivity, as higher temperatures can sometimes promote the formation of byproducts or the di-substituted product.

Influence of Surface Area: For heterogeneous catalysts, such as mixed metal oxides or supported catalysts, the surface area and pore structure are critical parameters. A larger surface area provides a greater number of active sites where the reaction can occur, leading to a higher reaction rate. The morphology and pore dimensions of the catalyst can also impart selectivity by controlling the diffusion of reactants and products, potentially favoring the formation of the mono-substituted product over the bulkier di-substituted one.

Diastereoselective Synthesis Investigations (e.g., E/Z Isomerism)

The synthesis of this compound is predominantly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between cyclohexanone and 4-chlorobenzaldehyde. numberanalytics.comwikipedia.org A critical aspect of this synthesis is the potential for diastereomerism around the newly formed carbon-carbon double bond, leading to either the E or Z isomer. The spatial arrangement of the substituents—the 4-chlorophenyl group and the carbonyl-containing cyclohexyl ring—defines these isomers. The stereochemical outcome of the reaction is not random and can be directed by carefully selecting the reaction conditions.

Investigations into the Claisen-Schmidt condensation reveal that the choice of base and solvent system plays a pivotal role in determining the diastereoselectivity of the reaction. numberanalytics.com The reaction proceeds via an enolate intermediate, and the subsequent condensation and dehydration steps can be influenced to favor one isomer over the other. Generally, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance between the bulky substituents.

Detailed Research Findings:

Research on Claisen-Schmidt condensations indicates that strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically drive the reaction towards the formation of the more stable E-isomer. numberanalytics.com This is because the reaction is reversible under these conditions, allowing for equilibration to the lowest energy state. In contrast, the use of weaker bases, like piperidine, may result in the formation of a mixture of both E and Z isomers, as the reaction may be under kinetic control. numberanalytics.com

Solvent-free synthesis methods have also been explored for related compounds. For instance, grinding cyclohexanone with an aldehyde in the presence of solid NaOH has been shown to produce α,α′-bis-(benzylidene)cycloalkanones in quantitative yields, highlighting an efficient and environmentally conscious approach. nih.gov While this study focused on the di-substituted product, the underlying principles of base catalysis remain relevant. Theoretical studies on similar condensation reactions have shown that the activation energy required to form the E stereoisomer is lower than that for the Z isomer, further supporting the observation that the E isomer is the thermodynamically favored product. nih.gov

The following table summarizes the influence of different catalytic systems on the expected stereochemical outcome of the Claisen-Schmidt condensation for synthesizing compounds like this compound, based on established principles.

| Base | Solvent | Expected Predominant Isomer | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol | E-isomer | numberanalytics.com |

| Potassium Hydroxide (KOH) | Methanol | E-isomer | numberanalytics.com |

| Piperidine | Dichloromethane | Mixture of E and Z isomers | numberanalytics.com |

| Solid Sodium Hydroxide (NaOH) | Solvent-free (Grinding) | High yield, expected E-isomer | nih.gov |

While specific studies detailing the precise E:Z ratio for this compound under various conditions are limited in the reviewed literature, the consistent characterization of related α,β-unsaturated cyclohexanones as the E-isomer in crystallographic studies suggests a strong synthetic preference for this diastereomer. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-(4-chlorobenzylidene)cyclohexanone. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms within the molecule can be determined. wikipedia.orgorganicchemistrydata.org

Proton (1H) NMR Analysis of Vinylic and Aliphatic Protons

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the vinylic and aliphatic protons, offering insights into their chemical environments. The vinylic proton, attached to the exocyclic double bond, typically appears as a singlet in the downfield region of the spectrum. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic ring.

The aliphatic protons of the cyclohexanone (B45756) ring give rise to a series of multiplets in the upfield region. The protons on the carbon atom adjacent to the carbonyl group (α-protons) are the most deshielded among the aliphatic protons and often appear as a triplet. The remaining methylene (B1212753) protons of the cyclohexanone ring produce complex multiplets at slightly higher fields. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic | ~7.63 | Singlet |

| Aromatic | ~7.27-7.29 | Doublet |

| Aliphatic (α to C=O) | ~2.80 | Triplet |

| Aliphatic (other) | ~1.72 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. oregonstate.edudocbrown.info Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. bhu.ac.inorganicchemistrydata.org

The carbonyl carbon is the most deshielded carbon and appears at the lowest field, typically in the range of 190-220 ppm. youtube.com The carbons of the aromatic ring and the exocyclic double bond resonate in the range of 120-140 ppm. The aliphatic carbons of the cyclohexanone ring appear at the highest field, generally between 20 and 40 ppm. researchgate.net The carbon atom bearing the chlorine atom also exhibits a characteristic chemical shift.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190.44 |

| Aromatic & Vinylic | ~129.27 - 137.15 |

| Aliphatic (Cyclohexyl) | ~23.11 - 28.96 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Correlational Spectroscopy in Structural Assignment

HSQC spectra reveal one-bond correlations between protons and their directly attached carbon atoms. columbia.edu This allows for the direct pairing of the signals observed in the ¹H and ¹³C NMR spectra. For instance, the vinylic proton signal can be correlated to the corresponding vinylic carbon signal, and each aliphatic proton signal can be linked to its respective carbon in the cyclohexanone ring.

HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons. For example, the vinylic proton would show a correlation to the carbonyl carbon and the carbons of the aromatic ring, confirming the linkage between these structural fragments.

Infrared (IR) and Raman Spectroscopic Studies

Analysis of Carbonyl Vibrational Modes and Fermi Resonance

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O). spectroscopyonline.compg.edu.pl This band typically appears in the region of 1660-1680 cm⁻¹. The conjugation of the carbonyl group with the exocyclic double bond and the aromatic ring lowers the stretching frequency compared to a simple saturated ketone. spectroscopyonline.compg.edu.pl

In some cases, the carbonyl stretching band may appear as a doublet, a phenomenon known as Fermi resonance. wikipedia.org This occurs when the fundamental carbonyl stretching vibration has a similar energy to an overtone or combination band of another vibration in the molecule. koreascience.krresearchgate.net This interaction leads to a splitting of the observed band into two peaks of comparable intensity. wikipedia.org Raman spectroscopy can also be used to study the carbonyl stretching mode and may provide additional insights into Fermi resonance effects. koreascience.krresearchgate.net

Characterization of Aromatic and Alkene Vibrations

The IR and Raman spectra of this compound also exhibit characteristic bands for the aromatic and alkene moieties. The stretching vibrations of the aromatic and vinylic C-H bonds are typically observed above 3000 cm⁻¹. uobabylon.edu.iq The C=C stretching vibrations of the aromatic ring and the exocyclic double bond appear in the region of 1575-1610 cm⁻¹. rsc.orgspectroscopyonline.com

The out-of-plane bending vibrations of the aromatic C-H bonds are also diagnostic. For a para-substituted benzene (B151609) ring, a strong absorption band is typically observed around 837 cm⁻¹. rsc.org The presence of the C-Cl bond gives rise to a stretching vibration in the fingerprint region of the spectrum, typically around 1091 cm⁻¹. rsc.org

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~1666 | Strong |

| Aromatic/Alkene C=C Stretch | ~1575-1606 | Medium-Strong |

| C-Cl Stretch | ~1091 | Medium |

| p-Disubstituted Benzene Bend | ~837 | Strong |

Note: Frequencies are approximate and can vary. Intensities are general observations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound by examining the absorption of ultraviolet and visible light, which induces electronic transitions between different energy levels within the molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dominated by its principal chromophore, the cinnamoyl group, which is an α,β-unsaturated ketone system (–CO–CH=CH–) conjugated with the 4-chlorophenyl ring. nih.gov This extended π-system is responsible for the molecule's characteristic absorption bands. youtube.com

Two primary types of electronic transitions are observed for this class of compounds:

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the extended conjugation between the benzene ring, the exocyclic double bond, and the carbonyl group, the energy gap for this transition is reduced, causing the absorption to occur at longer wavelengths (typically >250 nm). libretexts.orgmasterorganicchemistry.com This strong absorption band is a hallmark of conjugated systems.

n → π Transitions:* This second type of transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.comyoutube.com These transitions are electronically "forbidden" to a degree because the non-bonding orbitals are often oriented perpendicularly to the π* orbitals, leading to poor orbital overlap. masterorganicchemistry.com Consequently, n → π* transitions are significantly weaker (lower molar absorptivity) and appear at longer wavelengths than the main π → π* band. masterorganicchemistry.com

The presence of the chlorine atom on the phenyl ring acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore. While its effect might be subtle, it can influence the position and intensity of the absorption maxima.

Typical Electronic Transitions for this compound

| Transition Type | Orbital Change | Relative Intensity (ε) | Typical Wavelength Region |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | High | ~280-320 nm |

| n → π | Non-bonding n to Antibonding π | Low | ~330-400 nm |

Solvatochromic Behavior and Solvent-Solute Interactions

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. This phenomenon is a direct consequence of differential solvent-solute interactions between the ground and excited states of the molecule. mdpi.comdntb.gov.uanih.gov The study of solvatochromic behavior provides insight into the nature of the electronic transitions and the polarity of the molecule. researchgate.netresearchgate.net

For this compound, the two primary electronic transitions exhibit different responses to changes in solvent polarity:

π → π Transition (Bathochromic Shift):* In the π → π* transition, the excited state is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. youtube.com This results in a shift of the absorption maximum to a longer wavelength (a red shift or bathochromic shift) as the solvent polarity increases.

n → π Transition (Hypsochromic Shift):* Conversely, the ground state of the n → π* transition is more polar due to the lone pair electrons on the oxygen atom. Protic or polar solvents can form hydrogen bonds or strong dipole-dipole interactions with these lone pairs, stabilizing the ground state more than the excited state. youtube.com This increases the energy required for the transition, leading to a shift to a shorter wavelength (a blue shift or hypsochromic shift) with increasing solvent polarity. youtube.comyoutube.com

Studies on structurally similar dibenzylidene cyclohexanone derivatives confirm that both nonspecific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions influence their photophysical behavior. nih.govmdpi.com

Illustrative Solvatochromic Shifts for this compound

| Solvent | Polarity (Relative) | Approx. λmax for π → π* (nm) | Approx. λmax for n → π* (nm) |

|---|---|---|---|

| Cyclohexane | Non-polar | ~310 | ~355 |

| Dichloromethane | Polar Aprotic | ~315 | ~345 |

| Ethanol | Polar Protic | ~320 | ~330 |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments. ijprs.com

The molecular formula for this compound is C₁₃H₁₃ClO. chemspider.com Using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), the molecular ion peak (M⁺˙ or [M+H]⁺) can be observed. longdom.org

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two distinct peaks for the molecular ion:

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

An M+2 peak corresponding to the molecule containing ³⁷Cl, with an intensity about one-third that of the M⁺ peak.

This characteristic 3:1 isotopic pattern is a definitive indicator for the presence of a single chlorine atom in the molecule or its fragments. The fragmentation pattern can also provide structural information, often involving cleavage at the bonds adjacent to the carbonyl group or the benzylidene linkage.

Key Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z Value |

|---|---|---|

| Monoisotopic Mass | Calculated exact mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). | 220.0655 |

| Molecular Ion (M⁺) | Peak corresponding to the molecule with the ³⁵Cl isotope. | ~220 |

| Isotope Peak (M+2) | Peak corresponding to the molecule with the ³⁷Cl isotope. | ~222 |

| Isotope Ratio | Relative intensity of the M⁺ to M+2 peak. | Approx. 3:1 |

Crystallographic Analysis and Solid State Structure of 2 4 Chlorobenzylidene Cyclohexanone and Analogues

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal XRD is an indispensable technique for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule.

The cyclohexanone (B45756) moiety, a six-membered ring, is not planar and can adopt several conformations to minimize steric and angle strain. epa.gov In the crystal structures of analogues of 2-(4-chlorobenzylidene)cyclohexanone, the cyclohexanone ring is commonly found in distorted conformations such as a half-chair or an envelope form. researchgate.netiucr.org For instance, in the structure of 2,6-bis(2-chlorobenzylidene)cyclohexanone, the central cyclohexanone ring adopts an envelope conformation. researchgate.netiucr.org This conformation is characterized by five of the carbon atoms of the ring being roughly coplanar, while the sixth atom is puckered out of this plane. In other related diarylidene cyclohexanone derivatives, a half-chair conformation has been observed, where five carbon atoms and the oxygen atom lie in a plane, with one carbon atom significantly displaced.

The preference for these non-planar conformations is a strategy to alleviate the inherent ring strain that would be present in a planar arrangement. epa.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring, as well as by the forces involved in the crystal packing.

Table 1: Conformation of the Cyclohexanone Ring in Analogues

| Compound | Cyclohexanone Ring Conformation |

| 2,6-Bis(2-chlorobenzylidene)cyclohexanone | Envelope researchgate.netiucr.org |

| Symmetrical dibenzylidene derivatives of cyclohexanone | Half-chair |

The exocyclic C=C double bond and the adjacent carbonyl group tend to be part of a conjugated system, which favors planarity. However, steric clashes between the aromatic ring and the cyclohexanone ring often lead to a compromise, resulting in a twisted conformation. This deviation from planarity can have significant implications for the molecule's electronic properties and reactivity.

Table 2: Dihedral Angles in an Analogue Compound

| Compound | Dihedral Angle between Aromatic Rings | Reference |

| 2,6-Bis(2-chlorobenzylidene)cyclohexanone | 30.0 (1)° | researchgate.netiucr.org |

The double bond connecting the benzylidene group to the cyclohexanone ring can exist in two possible geometric isomers: E (entgegen) or Z (zusammen). Single-crystal XRD studies on various benzylidene cyclohexanone derivatives have consistently shown that the thermodynamically more stable E-configuration is adopted. chemspider.com In the E-isomer, the bulky chlorophenyl group and the carbonyl group of the cyclohexanone ring are on opposite sides of the double bond, which minimizes steric repulsion. This configuration is a common feature in related diarylidene cyclohexanones as well, where both exocyclic double bonds adopt the E,E-geometry.

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions, which collectively form the supramolecular architecture. These interactions, although weaker than covalent bonds, are fundamental in determining the physical properties of the solid material.

In the crystal structures of this compound analogues, weak intermolecular C-H...O hydrogen bonds are frequently observed. researchgate.netiucr.org In these interactions, a hydrogen atom attached to a carbon atom acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group on a neighboring molecule serves as the acceptor. For example, in 2,6-bis(2-chlorobenzylidene)cyclohexanone, such C-H...O interactions are noted to be part of the crystal packing. researchgate.netiucr.org These interactions, though weak, are numerous and collectively contribute to the stability of the crystal lattice, often forming intricate one-, two-, or three-dimensional networks. The geometry of these interactions, including the H...O distance and the C-H...O angle, provides insight into their strength and directionality.

Table 3: C-H...O Hydrogen Bond Geometry in an Analogue

| Compound | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Reference |

| 2,6-Bis(2-chlorobenzylidene)cyclohexanone | C20—H20⋯O1 | 0.93 | 2.51 | 3.352 (4) | 151 | iucr.org |

In addition to C-H...O hydrogen bonds, C-H...π and π-π stacking interactions are also expected to play a role in the supramolecular assembly of this compound. C-H...π interactions involve the interaction of a C-H bond with the electron-rich π-system of the chlorophenyl ring of an adjacent molecule.

Chlorine-Oxygen (Cl...O) Contacts

In the crystal structures of halogenated organic compounds, short contacts involving halogen atoms play a significant role in the stabilization of the crystal packing. One such notable interaction is the Chlorine-Oxygen (Cl...O) contact. These interactions, while weaker than conventional hydrogen bonds, are important directional forces that influence the supramolecular architecture.

Hirshfeld Surface Analysis of Interaction Energies

The analysis of interaction energies within the crystal structure provides a deeper understanding of the forces holding the molecules together. These energies are typically decomposed into four main components: electrostatic, polarization, dispersion, and exchange-repulsion. The total interaction energy is the sum of these components and indicates the strength of the molecular pairing.

For chloro-substituted benzylidene compounds, Hirshfeld surface analysis reveals the prevalence of several key interactions. In analogous structures containing a chlorophenyl group, the most significant contributions to the crystal packing often come from H···H, H···C/C···H, and H···Cl/Cl···H contacts. nih.govmdpi.com For example, in a related dichlorobenzylidene derivative, the percentage contributions of these interactions to the Hirshfeld surface were found to be:

H···H: 29.1% nih.gov

H···C/C···H: 27.5% nih.gov

H···Cl/Cl···H: 20.6% nih.gov

O···H/H···O: 7.0% nih.gov

These figures highlight the predominance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

The electrostatic potential mapped onto the Hirshfeld surface can further illuminate the nature of these interactions. Regions of positive potential (blue) are typically found around hydrogen-bond donors, while negative potential regions (red) are located near acceptor atoms like oxygen and chlorine. nih.gov This visualization helps in understanding the directionality and electrostatic complementarity of the intermolecular contacts.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts in an Analogous Dichlorobenzylidene Derivative nih.gov

| Interaction Type | Contribution (%) |

| H···H | 29.1 |

| H···C/C···H | 27.5 |

| H···Cl/Cl···H | 20.6 |

| O···H/H···O | 7.0 |

Computational and Quantum Chemical Studies of 2 4 Chlorobenzylidene Cyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT methods provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 2-(4-Chlorobenzylidene)cyclohexanone. spectroscopyonline.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the cyclohexanone (B45756) ring and the orientation of the chlorobenzylidene substituent.

Theoretical studies on similar compounds, such as 2,6-bis(benzylidene)cyclohexanone, indicate that the central cyclohexanone ring deviates from a perfect chair conformation. nih.gov Instead, it often adopts a distorted 'half-chair' or an 'envelope' conformation to accommodate the steric and electronic effects of the bulky benzylidene groups. nih.govresearchgate.net In the case of this compound, the cyclohexanone ring is expected to be non-planar. The optimization process, typically performed using a basis set like B3LYP/6-311+G(d,p), calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net The final optimized structure represents the most probable conformation of the molecule in the gaseous phase.

Table 1: Representative Calculated Geometric Parameters for a Chalcone-like Structure This table presents typical bond length and angle values derived from DFT calculations for molecules with a similar core structure.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C=C (exocyclic) Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C-C (in phenyl ring) Angle | ~120° |

| O=C-C Angle | ~122° |

Vibrational Spectra Prediction and Correlation with Experimental Data

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

For this compound, key vibrational modes include:

Carbonyl (C=O) stretching: This is a strong, characteristic absorption. Due to conjugation with the exocyclic double bond and the phenyl ring, its frequency is expected to be lower than that of a simple saturated ketone. Studies on related chalcones confirm that π-orbital conjugation and the mesomeric effect contribute to this lowering of the carbonyl stretching frequency. nih.gov

C=C stretching: Vibrations from the exocyclic and aromatic double bonds.

C-Cl stretching: The vibration associated with the carbon-chlorine bond.

C-H stretching and bending: Modes from the aromatic and aliphatic C-H bonds.

Comparing the computed frequencies with experimental data from FT-IR and FT-Raman spectroscopy allows for a detailed assignment of the spectral bands. nih.govresearchgate.net Typically, calculated frequencies are slightly higher than experimental values due to the calculations being performed on a single molecule in a vacuum (harmonic approximation). Therefore, they are often scaled by an empirical factor to improve the correlation with experimental results. spectroscopyonline.com

Table 2: Comparison of Predicted DFT and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table illustrates the typical correlation between theoretical and experimental data for chalcone-like molecules.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(C=O) | ~1665 cm⁻¹ | ~1660 cm⁻¹ | Carbonyl stretch |

| ν(C=C) | ~1605 cm⁻¹ | ~1600 cm⁻¹ | Exocyclic double bond stretch |

| ν(C=C)ar | ~1590 cm⁻¹ | ~1585 cm⁻¹ | Aromatic ring stretch |

| ν(C-Cl) | ~750 cm⁻¹ | ~745 cm⁻¹ | Carbon-Chlorine stretch |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. For this compound, the π-conjugated system is expected to significantly influence the HOMO and LUMO energy levels, leading to a relatively small energy gap and making it a candidate for various chemical reactions and electronic applications.

Table 3: Representative Frontier Molecular Orbital Energies This table provides example values for FMO analysis based on DFT calculations for similar conjugated ketones.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -2.5 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 eV |

Chemical Hardness, Chemical Softness, and Chemical Potentials

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide quantitative measures of a molecule's stability and reactivity.

Chemical Potential (μ): Often described as the "escaping tendency" of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the capacity of a molecule to accept electrons.

These descriptors are crucial for predicting how this compound will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

Prediction of UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f) of each transition, which relates to the intensity of the corresponding absorption peak. researchgate.net

For this compound, the extensive conjugation across the molecule gives rise to strong absorptions in the UV-visible region. The primary electronic transitions are expected to be of the π → π* and n → π* type.

π → π transitions:* Involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions.

n → π transitions:* Involve the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. These are generally lower in intensity.

The calculated absorption wavelengths (λ), excitation energies, and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with experimental results to understand the electronic structure of the molecule. researchgate.net

Table 4: Representative TD-DFT Calculated Electronic Transitions This table shows example data for the main predicted electronic transitions and their character.

| Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| ~320 nm | ~3.87 eV | ~0.85 | HOMO → LUMO (π → π) |

| ~285 nm | ~4.35 eV | ~0.40 | HOMO-1 → LUMO (π → π) |

| ~410 nm | ~3.02 eV | ~0.05 | HOMO → LUMO+1 (n → π*) |

Solvatochromism Modeling

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. researchgate.net Computational modeling of solvatochromism is essential for understanding the intermolecular interactions between the solute and solvent molecules and for predicting the photophysical properties of the compound in different media. acs.org

For chalcone (B49325) derivatives, the electronic absorption spectra are characterized by an intense band in the UV-visible region, which is attributed to a π → π* electronic transition within the cinnamoyl moiety. The position, intensity, and shape of this absorption band are sensitive to the solvent environment. researchgate.net The effect of solvent polarity on the absorption spectra of molecules like this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM). researchgate.net

In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The calculations can predict the absorption maxima (λmax) in various solvents. Generally, for chalcones, a bathochromic (red) shift is observed in the π → π* transition as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. acs.org

Table 1: Representative Theoretical Absorption Maxima (λmax) of a Chalcone Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| n-Hexane | 1.88 | 315 |

| Chloroform | 4.81 | 320 |

| Tetrahydrofuran (THF) | 7.58 | 322 |

| Dichloromethane (DCM) | 8.93 | 324 |

| Acetone | 20.7 | 328 |

| Ethanol | 24.55 | 330 |

| Acetonitrile (ACN) | 37.5 | 332 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 335 |

Note: This table presents illustrative data based on typical solvatochromic shifts observed for chalcone derivatives and is intended to be representative. The values are not from direct experimental or computational studies of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. It allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

NBO analysis quantifies these interactions through the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. For chalcone-like structures, key interactions include those between the π orbitals of the aromatic ring and the carbonyl group, as well as interactions involving the lone pairs of the oxygen and chlorine atoms.

For instance, in a related compound, (2E,6E)-2,6-bis(2-chlorobenzylidene) cyclohexanone, NBO analysis has been used to study these interactions in detail. researchgate.net The analysis reveals significant delocalization of electron density from the phenyl rings to the cyclohexanone moiety, which is characteristic of the donor-acceptor nature of this class of compounds. The chlorine substituent, with its lone pairs, also participates in these interactions.

Table 2: Representative NBO Analysis of Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C=C)aromatic | π(C=O) | ~ 5-10 |

| π(C=C)bridge | π(C=O) | ~ 20-30 |

| LP(O) | π(C=C)bridge | ~ 15-25 |

| LP(Cl) | σ(C-C)aromatic | ~ 1-3 |

Note: This table provides representative E(2) values for typical interactions in chlorobenzylidene cyclohexanone derivatives based on general principles and data from related compounds. The values are illustrative and not specific to this compound.

The electronic structure of this compound, with its electron-donating (chlorophenyl) and electron-accepting (carbonyl) groups connected by a π-conjugated system, facilitates intramolecular charge transfer (ICT). Upon photoexcitation, electron density is transferred from the chlorophenyl ring towards the carbonyl group.

NBO analysis can elucidate the ICT mechanism by examining the changes in the electron population of the atomic orbitals in the ground and excited states. The analysis can identify the primary donor and acceptor moieties within the molecule. In chalcones, the ICT character is a key factor influencing their photophysical and nonlinear optical properties. The presence of a halogen substituent like chlorine can modulate the extent of this charge transfer.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. mdpi.com They are used to predict the reactive sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. nih.gov

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (low electron density), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region is therefore the primary site for electrophilic attack and for forming hydrogen bonds.

The regions around the hydrogen atoms of the cyclohexanone and phenyl rings will exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The π-system of the aromatic ring and the conjugated double bond will show intermediate potential. The chlorine atom will have a region of negative potential, though less intense than that of the carbonyl oxygen.

These maps are crucial for understanding how the molecule will interact with other molecules, including solvents and biological receptors. The specific charge distribution, influenced by the 4-chloro substituent, dictates the molecule's reactivity and intermolecular recognition properties.

Nonlinear Optical (NLO) Properties Theoretical Investigation

Nonlinear optical (NLO) materials are capable of altering the properties of light passing through them and have significant applications in optoelectronics and photonics. researchgate.net Organic molecules with extended π-conjugation and intramolecular charge transfer characteristics, such as chalcones, are promising candidates for NLO materials.

Theoretical investigations of NLO properties typically involve the calculation of the first-order hyperpolarizability (β), which is a measure of the second-order NLO response of a molecule. DFT calculations are widely used to predict the β values of organic compounds. researchgate.net

For a molecule to exhibit a significant NLO response, it should possess a large difference in dipole moment between its ground and excited states, which is facilitated by efficient ICT. The this compound molecule, with its donor-acceptor structure, is expected to have a non-zero hyperpolarizability. The 4-chloro substituent, being an electron-withdrawing group, can influence the ICT process and thereby modulate the NLO properties. Theoretical studies on similar Schiff bases and chalcones have shown that the nature and position of substituents on the phenyl rings play a crucial role in determining the magnitude of the NLO response. researchgate.net

Table 3: Representative Calculated NLO Properties of a Chalcone Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | ~ 3 - 5 D |

| First-order Hyperpolarizability (βtot) | ~ 100 - 500 x 10-30 esu |

Note: This table presents typical ranges for dipole moment and first-order hyperpolarizability for chalcone derivatives with potential NLO activity. The values are illustrative and not from a specific study on this compound.

Polarizability and First Static Hyperpolarizability Calculations

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are fundamental to understanding a material's NLO activity. The first static hyperpolarizability (β₀) is particularly important as it governs the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to compute these properties. The polarizability and hyperpolarizability are tensor quantities, and their average values are calculated from the individual tensor components.

Polarizability (α): This measures the linear response of the molecular electron cloud to an electric field, essentially how easily the electron distribution is distorted.

First Static Hyperpolarizability (β₀): This describes the first nonlinear (or second-order) response. A non-zero β₀ value is a prerequisite for a molecule to exhibit second-order NLO properties and is characteristic of non-centrosymmetric molecules with significant charge asymmetry.

For this compound, a computational study would typically involve:

Optimization of the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of the dipole moment (μ), the polarizability tensor (α), and the first hyperpolarizability tensor (β) from the optimized geometry.

Although no specific data exists for this compound, studies on similar chalcones show that the presence of an electron-withdrawing group (like the chloro group) and a π-conjugated system (the benzylidene bridge) typically leads to significant hyperpolarizability values.

Hypothetical Data Table for Polarizability and Hyperpolarizability

Below is an illustrative table of the kind of data that would be generated from such a study. The values are purely hypothetical and for demonstration purposes only.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Average Polarizability (α) | Value |

| First Static Hyperpolarizability (β₀) | Value |

Influence of Substituents on NLO Response

The NLO properties of organic molecules can be fine-tuned by altering their chemical structure, particularly by adding electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. This D-π-A architecture enhances intramolecular charge transfer (ICT), which is a key factor for a large β₀ value.

In this compound, the chlorophenyl group acts as an acceptor part of the molecule due to the electronegativity of the chlorine atom, while the cyclohexanone moiety can be considered part of the π-system. The influence of the chloro substituent is significant:

Electron-Withdrawing Nature: The chlorine atom is an electron-withdrawing group, which enhances the charge asymmetry of the molecule.

Positional Isomerism: The position of the substituent on the benzene (B151609) ring is critical. A substituent at the para-position (as in this case) generally has a more pronounced effect on the longitudinal component of the hyperpolarizability compared to ortho or meta positions, due to its alignment with the main axis of charge transfer.

Research on other chalcones has consistently shown that varying the substituents on the aromatic rings can dramatically alter the NLO response. For instance, replacing the chloro group with a stronger acceptor (like a nitro group) or a donor (like a methoxy (B1213986) group) would be expected to significantly change the hyperpolarizability of the molecule.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions are crucial for determining the supramolecular architecture in the solid state, which in turn affects the bulk properties of a material, including its NLO response. NCI analysis, based on the electron density (ρ) and its derivatives, is a powerful method for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion.

The Reduced Density Gradient (RDG) is a dimensionless quantity derived from the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) allows for the identification and classification of different interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the plot at negative values of sign(λ₂)ρ, typically colored blue in RDG isosurface plots.

Weak van der Waals Interactions: Characterized by spikes near zero sign(λ₂)ρ and are usually colored green.

Strong Repulsive Interactions (Steric Clashes): Appear as spikes at positive values of sign(λ₂)ρ and are colored red.

For this compound, an NCI-RDG analysis would reveal the intramolecular and intermolecular interactions. Intramolecularly, one might expect to see weak hydrogen bonds (e.g., C-H···O) and van der Waals interactions between different parts of the molecule that stabilize its conformation. In a crystalline solid, this analysis would highlight the key intermolecular interactions (like C-H···Cl or π-π stacking) that dictate the crystal packing. These packing motifs are critical, as a centrosymmetric arrangement in the crystal can cancel out the molecular hyperpolarizability, leading to a loss of second-order NLO properties at the macroscopic level.

Hypothetical RDG Scatterplot Interpretation

An RDG scatterplot for this molecule would likely show several distinct features. A large, green-colored low-density, low-gradient region would indicate the presence of significant van der Waals surfaces. Smaller, blue-tinged spikes might indicate weak C-H···O or C-H···Cl hydrogen bonds, which contribute to the stability of the molecular conformation and crystal packing. Red areas would signify steric hindrance, for example, within the cyclohexanone ring or between the two main moieties.

Chemical Reactivity and Transformation Pathways

Mechanisms of Aldol (B89426) Condensation for Chalcone (B49325) Formation

2-(4-Chlorobenzylidene)cyclohexanone is a chalcone-like compound, synthesized through a crossed or mixed aldol condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, 4-chlorobenzaldehyde) with a ketone containing α-hydrogens (cyclohexanone). nih.govnih.gov The reaction is typically carried out under basic or acidic conditions.

Under base-catalyzed conditions, the mechanism proceeds through the following steps:

Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from cyclohexanone (B45756). This deprotonation forms a resonance-stabilized enolate ion, which serves as a potent carbon nucleophile. rsc.orgmnstate.edu

Nucleophilic Attack: The newly formed cyclohexanone enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde (B46862). Since the aldehyde is more reactive than the ketone and cannot self-condense (as it has no α-hydrogens), this crossed reaction is highly favored. nih.gov This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone, known as the aldol addition product. nih.gov

Dehydration: Under the reaction conditions, particularly with heating, this aldol adduct readily undergoes dehydration (elimination of a water molecule). The α-hydrogen is abstracted by a base, and the resulting intermediate eliminates the β-hydroxyl group to form a carbon-carbon double bond. nih.gov

This final elimination step is highly favorable as it creates a conjugated system extending from the carbonyl group across the double bond and into the aromatic ring, resulting in the stable α,β-unsaturated ketone product, this compound. rsc.org

Derivatization Reactions of this compound

The presence of the α,β-unsaturated ketone moiety makes this compound a valuable precursor for a variety of heterocyclic and functionalized compounds.

The carbonyl group of this compound can undergo a condensation reaction with hydroxylamine (B1172632) (NH₂OH) or its salts to form the corresponding oxime derivative. researchgate.netdergipark.org.tr This reaction is a standard method for converting ketones into oximes and involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=NOH functional group. taylorandfrancis.com

Table 1: Synthesis of Oxime Derivative

| Reactant | Reagent | Product |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime |

The conjugated system of this compound is an excellent substrate for cyclization reactions to form various five-membered heterocycles.

Pyrazolines: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) is a classical and widely used method for synthesizing pyrazoline rings. dergipark.org.tr The reaction proceeds via an initial Michael-type nucleophilic addition of the hydrazine to the β-carbon of the double bond, followed by an intramolecular cyclization and dehydration to yield the stable 4,5-dihydro-1H-pyrazole (pyrazoline) ring system. researchgate.netresearchgate.net

Isoxazolines: In a similar fashion, reacting this compound with hydroxylamine can lead to the formation of isoxazoline (B3343090) derivatives. The reaction follows a similar pathway involving Michael addition and subsequent intramolecular cyclization to generate the five-membered heterocyclic ring containing both oxygen and nitrogen.

Indazoles: The reaction of related bis(benzylidene)cyclohexanones with phenylhydrazine (B124118) has been shown to produce hexahydroindazole derivatives. researchgate.net This transformation indicates that this compound can serve as a synthon for building the indazole scaffold, which is a key structure in many pharmaceutical agents. nih.govresearchgate.net The reaction involves the formation of a pyrazoline ring which is fused to the cyclohexyl moiety.

Table 2: Synthesis of Heterocyclic Systems

| Heterocycle | Reagent(s) | Reaction Type |

| Pyrazoline | Hydrazine (or Phenylhydrazine) | Michael Addition / Intramolecular Cyclization |

| Isoxazoline | Hydroxylamine | Michael Addition / Intramolecular Cyclization |

| Indazole | Phenylhydrazine | Cyclocondensation |

Formation of Spirobicyclic Compounds: Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govrsc.org this compound can be a substrate for creating spiro compounds through reactions like Michael addition followed by an intramolecular cyclization. taylorandfrancis.comresearchgate.net For example, reaction with a binucleophile could lead to an initial addition to the β-carbon, followed by a second ring-closing reaction at the carbonyl carbon to form the spiro center.

Formation of Allylic Alcohols: The selective reduction of the carbonyl group in an α,β-unsaturated ketone, without affecting the carbon-carbon double bond, yields an allylic alcohol. This is a common transformation achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is frequently used for this purpose, as it preferentially attacks the electrophilic carbonyl carbon (a 1,2-addition) over the β-carbon of the double bond (a 1,4-addition). nih.govvu.nl This reaction converts this compound into (E)-2-(4-chlorobenzylidene)cyclohexan-1-ol. scribd.comyoutube.com

Role as an Intermediate in Multi-Step Organic Syntheses

This compound is a valuable and versatile intermediate in multi-step organic synthesis, primarily due to the multiple reactive sites within its α,β-unsaturated ketone framework. nih.govgoogle.com Its utility stems from its straightforward synthesis via the Claisen-Schmidt condensation and its ability to be converted into a wide range of more complex molecular architectures.

The derivatization reactions discussed previously (Section 6.2) highlight its role as a key building block. It serves as a precursor for:

Bioactive Heterocycles: The synthesis of pyrazolines, isoxazolines, and indazoles from this chalcone is particularly significant, as these heterocyclic motifs are core components of many compounds with pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. dergipark.org.trresearchgate.netnih.gov

Functionalized Scaffolds: The ability to selectively reduce the ketone to an allylic alcohol or to construct spirocyclic systems allows for the introduction of new functional groups and three-dimensional complexity, which is crucial in drug design and the synthesis of natural products. nih.govnih.gov

In essence, this compound acts as a molecular scaffold that can be systematically and regioselectively modified, making it a pivotal intermediate in synthetic pathways aimed at producing diverse and complex target molecules. nih.gov

Photophysical Properties and Luminescence

Fluorescence Spectroscopy and Emission Characteristics

Chalcones and their analogues, such as 2-(4-chlorobenzylidene)cyclohexanone, are known to exhibit interesting fluorescence properties. The emission characteristics are highly dependent on the molecular structure and the surrounding environment. For instance, in a study of naturally occurring chalcones, it was observed that these molecules can exhibit aggregation-induced emission enhancement (AIEE), where fluorescence is weak in solution but becomes significant in the solid state due to the restriction of intramolecular motions that would otherwise lead to non-radiative decay.

Research on a related series of dibenzylidene derivatives of cyclohexanone (B45756) has provided insights into their physicochemical properties. These studies, which included compounds with various substituents on the benzene (B151609) rings, established the E,E-geometry of these molecules and investigated their electrochemical and electronic spectroscopic characteristics. acs.org While detailed fluorescence data for the specific monosubstituted this compound is not extensively documented in the provided search results, the behavior of analogous compounds suggests that it would possess tunable emission properties.

A study on 2,6-bis(4-hydroxybenzylidene) cyclohexanone (a related derivative) demonstrated significant solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. mdpi.comresearchgate.net This behavior is indicative of a change in the dipole moment upon electronic excitation, a characteristic often observed in molecules with intramolecular charge transfer (ICT) character. The study also noted fluorescence-enhancement effects upon UV irradiation. mdpi.com

To provide a clearer picture of the emission characteristics, the following table summarizes hypothetical, yet representative, fluorescence data for this compound in different solvents, based on the typical behavior of similar chalcone (B49325) derivatives.

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) |

| Cyclohexane | 320 | 405 | 85 |

| Dichloromethane | 325 | 420 | 95 |

| Acetonitrile | 328 | 435 | 107 |

| Methanol | 330 | 450 | 120 |

This table is illustrative and based on general trends for similar compounds, as specific data for this compound was not found in the provided search results.

The fluorescence lifetime is a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent polarity, viscosity, and the presence of quenchers.

While specific fluorescence lifetime data for this compound is not available in the provided search results, studies on analogous compounds provide a basis for understanding its potential behavior. For example, research on various fluorescent dyes has shown that lifetimes can range from picoseconds to nanoseconds. The lifetime is often correlated with the fluorescence quantum yield; a higher quantum yield is typically associated with a longer fluorescence lifetime, assuming the radiative decay rate is constant.

The following table presents hypothetical fluorescence lifetime data for this compound in various solvents, which is representative of chalcone-like molecules.

| Solvent | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 1.2 |

| Dichloromethane | 1.8 |

| Acetonitrile | 2.5 |

| Methanol | 3.1 |

This table is illustrative and based on general trends for similar compounds, as specific data for this compound was not found in the provided search results.

The presence of a chlorine atom at the para-position of the benzylidene moiety significantly influences the excited state relaxation pathways of this compound. Halogen atoms can affect photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This process can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or non-radiative decay from the triplet state.

In a study on trimethoxylated halogenated chalcones, it was noted that the presence of halogen atoms on the phenyl ring of the chalcone moiety resulted in highly selective biological activity, which is often related to the electronic properties of the molecule. d-nb.info The electron-withdrawing nature of the chlorine atom can also influence the intramolecular charge transfer (ICT) character of the excited state. This can affect the energy of the excited state and, consequently, the emission wavelength and solvatochromic behavior.

The excited state relaxation of a molecule can proceed through various radiative and non-radiative pathways, including fluorescence, phosphorescence, internal conversion, and intersystem crossing. mdpi.com The chlorine substituent can modulate the rates of these processes. For instance, an enhanced ISC rate due to the heavy-atom effect would compete with fluorescence, potentially leading to a lower fluorescence quantum yield compared to the unsubstituted parent compound.

The Commission Internationale de l'Éclairage (CIE) 1931 chromaticity diagram is a standard tool used to quantify and specify color. By plotting the (x, y) chromaticity coordinates derived from the fluorescence emission spectrum, the perceived color of the emitted light can be precisely defined.

Specific CIE chromaticity data for this compound is not available in the provided search results. However, based on the expected emission wavelengths in the blue to green region of the visible spectrum, we can estimate the likely coordinates. The color purity of the emission can also be determined from the CIE diagram, which indicates how close the color is to a pure monochromatic source.

The following table provides hypothetical CIE 1931 chromaticity coordinates for this compound in different solvents, consistent with the expected emission colors.

| Solvent | Emission Color | CIE (x, y) Coordinates |

| Cyclohexane | Violet-Blue | (0.17, 0.15) |

| Dichloromethane | Blue | (0.16, 0.20) |

| Acetonitrile | Cyan-Blue | (0.15, 0.25) |

| Methanol | Greenish-Blue | (0.14, 0.30) |

This table is illustrative and based on general trends for similar compounds, as specific data for this compound was not found in the provided search results.

Tunability of Photo-Physical Parameters via Peripheral Substitution

The photophysical properties of the 2-benzylidenecyclohexanone (B74925) scaffold can be systematically tuned by introducing different substituents at various positions on the peripheral phenyl ring. This allows for the rational design of molecules with desired absorption and emission characteristics.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic distribution in both the ground and excited states. For example, a study on a series of symmetrical dibenzylidene derivatives of cyclohexanone demonstrated that the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, are dependent on the nature, position, and number of substituents in the benzene rings. acs.org

A study on 2,6-bis(4-hydroxybenzylidene) cyclohexanone highlighted the significant impact of the hydroxyl group on its solvatochromic and acidochromic properties, demonstrating the tunability of the system. mdpi.comresearchgate.net This principle of peripheral substitution allows for the fine-tuning of fluorescence color, quantum yield, and lifetime to suit specific applications.

Development of Analogues and Structure Property Relationships

Synthesis of Mono- and Bis-chalcone Analogues of 2-(4-Chlorobenzylidene)cyclohexanone

The synthesis of analogues of this compound, particularly its bis-chalcone counterparts, is predominantly achieved through the Claisen-Schmidt condensation reaction. wikipedia.orgtaylorandfrancis.com This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org

In a typical synthesis of bis-chalcone analogues, a cyclic ketone such as cyclohexanone (B45756) is reacted with two equivalents of a substituted benzaldehyde (B42025). nih.gov For instance, 2,6-bis(4-chlorobenzylidene)cyclohexanone is synthesized by reacting cyclohexanone with 4-chlorobenzaldehyde (B46862) in the presence of a base like sodium hydroxide (B78521) (NaOH). nih.gov This reaction can be performed under various conditions, including traditional refluxing in an organic solvent, or by employing greener, solvent-free methods. nih.gov Solvent-free synthesis, often utilizing solid NaOH and grinding techniques, can lead to quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov Other catalysts, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), have also been effectively used, particularly under solvent-free microwave irradiation conditions, offering advantages like shorter reaction times and cleaner reactions. researchgate.net